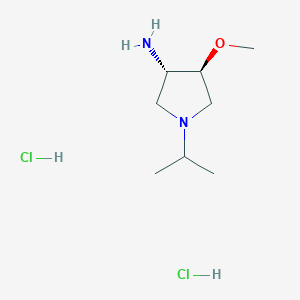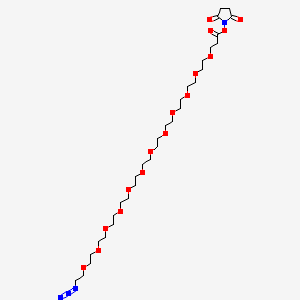![molecular formula C17H12F3N5 B2901830 4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine CAS No. 339279-75-3](/img/structure/B2901830.png)
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C17H12F3N5 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a phenyl ring and a diazenyl group . The trifluoromethyl group is attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine has been widely used in scientific research applications due to its ability to act as a tool for studying the effects of oxidative stress in cells. Specifically, this compound has been used to study the effects of various drugs on the body. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs. Additionally, this compound has been used to study the effects of various drugs on the body, such as the effects of chemotherapy drugs.
Wirkmechanismus
The mechanism of action of 4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is not well understood. However, it is believed that this compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and free radicals. This scavenging activity is believed to protect cells from the damaging effects of oxidative stress. Additionally, this compound is believed to act as an anti-inflammatory agent, reducing inflammation in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In general, this compound is believed to act as an antioxidant, scavenging ROS and free radicals. This scavenging activity is believed to protect cells from the damaging effects of oxidative stress. Additionally, this compound is believed to act as an anti-inflammatory agent, reducing inflammation in cells and tissues. Furthermore, this compound is believed to have protective effects on the cardiovascular system, as well as to have beneficial effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine in lab experiments is its ability to act as a tool for studying the effects of oxidative stress in cells. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, this compound can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of this compound used in an experiment is not too high.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine in scientific research. For example, this compound could be used to further investigate the mechanism of action of various drugs and to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of oxidative stress on cells and tissues, and to investigate the effects of various drugs on the cardiovascular system and immune system. Additionally, this compound could be used to study the effects of various drugs on the development of cancer cells, and to investigate the effects of various drugs on the development of neurological disorders. Finally, this compound could be used to further investigate the protective effects of antioxidants on cells and tissues.
Synthesemethoden
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine can be synthesized in the laboratory by the reaction of 4-phenyl-2-pyrimidinamine with 3-(trifluoromethyl)phenyl diazene. This reaction is conducted in an aqueous solution at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the resultant product is this compound. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the reactants and the organic phase containing the product.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5/c18-17(19,20)12-7-4-8-13(9-12)24-25-14-10-22-16(21)23-15(14)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDANDRDWSZUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)
amino}thiophene-2-carboxamide](/img/structure/B2901753.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2901761.png)

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/no-structure.png)

![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)
![N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2901769.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2901770.png)